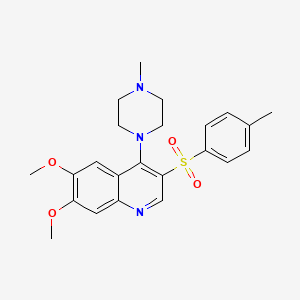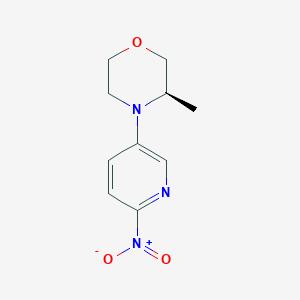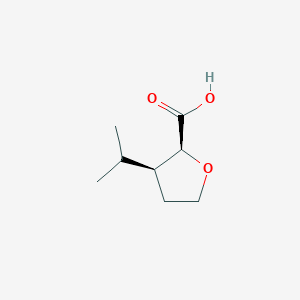
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The Chinese source provides some additional properties: the molecular formula is C6H5Cl3N2O, the molecular weight is 227.48, the density is 1.56±0.1 g/cm3 (Predicted), the melting point is 83-84 °C, and the boiling point is 272.3±50.0 °C (Predicted).Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
Imidazole derivatives, including structures related to 1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one, have been studied for their catalytic properties in chemical synthesis. N-heterocyclic carbenes (NHCs), a class to which imidazoles belong, are efficient catalysts in the transesterification and acylation reactions, offering a pathway to form esters from alcohols and esters under mild conditions. These reactions are pivotal in synthesizing various organic compounds, highlighting the importance of imidazole derivatives in organic synthesis and catalysis (Grasa, Kissling, & Nolan, 2002).
Antifungal Activities
Certain imidazole derivatives have demonstrated potent antifungal activities. Studies have synthesized and evaluated the efficacy of various imidazole compounds against fungal infections, indicating their potential as antifungal agents. These compounds have shown activity comparable to established antifungal drugs, suggesting their significance in developing new therapeutic agents for fungal infections (Artico, Massa, & Santo, 1993).
Material Science
In material science, imidazole derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) and complexes. These structures are of interest for their potential applications in catalysis, gas storage, and separation technologies. Research has explored novel complexes constructed from imidazole ligands, indicating the versatility of imidazole derivatives in forming various structural motifs with potential applications in material science (Sun, Qi, & Wang, 2010).
Environmental Applications
Imidazole derivatives have also been studied for environmental applications, such as the removal of mercury from aqueous solutions. Ionic liquids containing imidazole units have shown potential in selectively partitioning and stripping mercury ions from solutions, demonstrating the role of imidazole derivatives in environmental remediation efforts (Holbrey, Visser, & Spear, 2003).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloro-3-methylimidazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-3-8-6(7)9(5)2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJURGAQWCZIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)








![2-(4-bromo-2-formylphenoxy)-N-[2-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2968324.png)

![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)

